(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a boronic acid group. The presence of the boronic acid moiety makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the boronic acid group. One common method involves the reaction of a suitable pyridine derivative with a boronic acid reagent under conditions that facilitate the formation of the desired product. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid: Another boronic acid derivative with a similar structure but different substitution pattern.
1H-pyrrolo[2,3-b]pyridine derivatives: A broader class of compounds that share the pyrrolo[2,3-b]pyridine core but may have different functional groups.
Uniqueness
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its boronic acid group makes it particularly valuable in Suzuki-Miyaura coupling reactions, setting it apart from other similar compounds .
Properties
Molecular Formula |
C8H9BN2O2 |
---|---|
Molecular Weight |
175.98 g/mol |
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-11-5-4-6-2-3-7(9(12)13)10-8(6)11/h2-5,12-13H,1H3 |
InChI Key |
XOGOUWQXQYMTEZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC2=C(C=C1)C=CN2C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.